molecular formula C20H15NO4 B14990215 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14990215
M. Wt: 333.3 g/mol
InChI Key: FHOPZEMRXPEYDT-UHFFFAOYSA-N
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Description

3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that features a fused ring system incorporating oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-component reactions. One common method is the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides in the presence of catalysts. For instance, a one-pot condensation method can be employed, where the reaction mixture is heated to facilitate the formation of the oxazin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as acidic ionic liquids or metal catalysts may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with various molecular targets. It may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
  • 9,10-Dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Uniqueness

3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its specific fused ring system and the presence of both oxygen and nitrogen heteroatoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C20H15NO4/c22-20-16-6-2-1-5-14(16)15-7-8-18-17(19(15)25-20)11-21(12-24-18)10-13-4-3-9-23-13/h1-9H,10-12H2

InChI Key

FHOPZEMRXPEYDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC=CO5

Origin of Product

United States

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